Direct Head-to-Head Comparison: Ac-PLVE-FMK vs. Ac-VLPE-FMK in Recombinant Cathepsin B and L Enzyme Assays
In a cell-free biochemical assay using human recombinant cathepsin B (CtsB) and cathepsin L (CtsL) at pH 4.6, both 2 µM Ac-PLVE-FMK and 2 µM Ac-VLPE-FMK reduced the hydrolysis of the fluorogenic substrate Ac-PLVQ-AMC (50 µM). After 12 minutes of incubation, the fluorescence intensity generated by CtsB was 5050 arbitrary units (a.u.) with Ac-PLVE-FMK versus 4950 a.u. with Ac-VLPE-FMK, while CtsL produced 9200 a.u. with Ac-PLVE-FMK and 9500 a.u. with Ac-VLPE-FMK [1]. The data demonstrate that Ac-PLVE-FMK achieves comparable or slightly greater inhibition of CtsL than Ac-VLPE-FMK under identical conditions.
| Evidence Dimension | Residual enzymatic activity (fluorescence intensity) of recombinant cathepsins after inhibitor treatment |
|---|---|
| Target Compound Data | CtsB: 5050 a.u. at 12 min; CtsL: 9200 a.u. at 12 min |
| Comparator Or Baseline | Ac-VLPE-FMK (2 µM): CtsB 4950 a.u. at 12 min; CtsL: 9500 a.u. at 12 min |
| Quantified Difference | For CtsB, Ac-PLVE-FMK shows 2.0% higher residual activity (5050 vs. 4950); for CtsL, Ac-PLVE-FMK shows 3.2% lower residual activity (9200 vs. 9500), indicating similar or slightly superior inhibition of CtsL by Ac-PLVE-FMK |
| Conditions | Recombinant human CtsB and CtsL, pH 4.6, 20 nM enzyme, 2 µM inhibitor, 50 µM Ac-PLVQ-AMC substrate, 12 min incubation, fluorescence read at 360/460 nm |
Why This Matters
The direct comparative data confirm that Ac-PLVE-FMK and Ac-VLPE-FMK are not functionally interchangeable; Ac-PLVE-FMK exhibits a modest but measurable advantage in inhibiting cathepsin L, the isoform most strongly implicated in renal cancer invasion and metastasis.
- [1] RU 2752531 C1. Specific peptide inhibitors of cysteine cathepsins. Table 1. Published 2021-07-29. View Source
